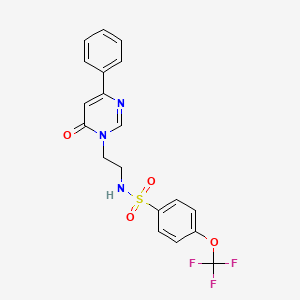

5-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of nicotinamide derivatives has been explored in various studies. For instance, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides were synthesized and evaluated for their anticancer activity, demonstrating the potential of nicotinamide scaffolds in medicinal chemistry . Another study focused on the synthesis of 2-methyl-5-amino-1,2,4-oxadiazolium bromides, which are highly electrophilic and can further react to form various heterocyclic compounds, indicating the versatility of the oxadiazole moiety . Additionally, the preparation of deuterium-labeled nicotinic acid from 5-bromonicotinic acid through palladium-catalyzed deuterolysis followed by acid hydrolysis has been reported, showcasing a method for isotopic labeling of nicotinamide compounds . The synthesis of 5-Bromo-nicotinonitrile from 5-Bromo-nicotinic acid via chlorination, amidation, and oxidation steps has also been described, providing a pathway for the synthesis of brominated nicotinamide derivatives .

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial for their biological activity. In the case of N-(4-bromophenyl)-5,6-dichloronicotinamide, the molecule crystallizes as an almost planar structure, which is stabilized by intermolecular hydrogen bonding . This planarity and the presence of halogen atoms are significant for the interaction with biological targets, as seen in their use as herbicidal, pesticidal, or fungicidal agents .

Chemical Reactions Analysis

Nicotinamide derivatives undergo various chemical reactions that are essential for their biological activity. For example, the synthesized N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides were found to inhibit tubulin polymerization, a critical process in cancer cell proliferation, and induce apoptosis in cancer cells . The reactivity of 2-methyl-5-amino-1,2,4-oxadiazolium bromides with different nucleophiles to form oxadiazoles, triazoles, and triazines demonstrates the chemical versatility of the oxadiazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. The presence of halogen atoms, as seen in the dichloro and bromo compounds, affects their reactivity and interaction with biological targets . The planar structure of these molecules also plays a role in their biological activity, as it can facilitate stacking interactions with target proteins . The synthesis process, such as the conditions used for the chlorination, amidation, and oxidation reactions, can influence the yield and purity of the final product, as demonstrated in the synthesis of 5-Bromo-nicotinonitrile .

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry

Nicotinamide derivatives, including those related to the query compound, have been utilized in the synthesis of new copper(II) complexes exhibiting distinct coordination and supramolecular structures. These compounds demonstrate the ability to form hydrogen-bonded supramolecular arrays, indicating potential applications in the development of novel materials with specific molecular recognition and assembly properties. The study of such complexes provides insights into the interactions that drive supramolecular assembly and the potential for creating materials with tailored properties (Halaška et al., 2016).

Antiprotozoal Activity

Research on nicotinamide derivatives has also led to the development of compounds with significant antiprotozoal activity. For instance, modifications of the nicotinamide structure have yielded compounds with potent activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, suggesting potential applications in the treatment of diseases such as sleeping sickness and malaria. These findings highlight the therapeutic potential of nicotinamide derivatives in addressing protozoal infections (Ismail et al., 2003).

Antimicrobial and Antioxidant Activities

Nicotinamide derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies have demonstrated that certain nicotinamide-based compounds possess significant antimicrobial properties against a range of pathogens, including bacteria and fungi, as well as antioxidant capabilities. Such properties suggest the potential for these compounds to serve as leads for the development of new antimicrobial and antioxidant agents, contributing to the fight against infectious diseases and oxidative stress-related conditions (Shyma et al., 2013).

Eigenschaften

IUPAC Name |

5-bromo-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrF2N4O2/c16-11-5-10(6-19-7-11)14(23)20-8-12-21-13(22-24-12)9-1-3-15(17,18)4-2-9/h5-7,9H,1-4,8H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDJYJXUCSIGGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC(=CN=C3)Br)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrF2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-methylacetamide](/img/structure/B2526115.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2526117.png)

![1-(3-chloro-4-methylphenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2526128.png)